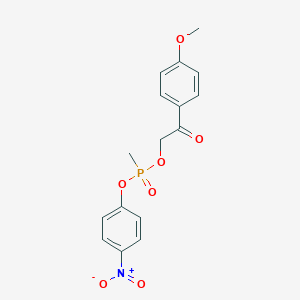
p-Methoxyphenacyl p-nitrophenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxyphenacyl p-nitrophenyl methylphosphonate: is an organophosphorus compound that features both methoxyphenacyl and nitrophenyl groups attached to a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-methoxyphenacyl bromide with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: p-Methoxyphenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The presence of the nitrophenyl group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used reagents for hydrolysis reactions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is used as a reagent in organic synthesis, particularly in the study of phosphonate ester hydrolysis and substitution reactions .
Biology and Medicine: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms. It may also be explored for its potential use in drug development and as a biochemical probe.
Industry: In the plastics industry, this compound is used as a specialty chemical for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of p-Methoxyphenacyl p-nitrophenyl methylphosphonate involves its interaction with molecular targets through hydrolysis and substitution reactions. The compound’s phosphonate ester bond is susceptible to nucleophilic attack, leading to the formation of various hydrolysis products. These reactions are facilitated by the presence of electron-withdrawing groups, such as the nitrophenyl group, which enhances the compound’s reactivity .
Comparison with Similar Compounds
- p-Nitrophenyl phenacyl methylphosphonate
- p-Chlorophenacyl p-nitrophenyl methylphosphonate
- p-Nitrophenacyl p-nitrophenyl methylphosphonate
Uniqueness: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and make it a valuable tool in studying phosphonate ester chemistry .
Properties
CAS No. |
21070-22-4 |
|---|---|
Molecular Formula |
C16H16NO7P |
Molecular Weight |
365.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone |
InChI |
InChI=1S/C16H16NO7P/c1-22-14-7-3-12(4-8-14)16(18)11-23-25(2,21)24-15-9-5-13(6-10-15)17(19)20/h3-10H,11H2,1-2H3 |
InChI Key |
CXUJPWFLLYPAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COP(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


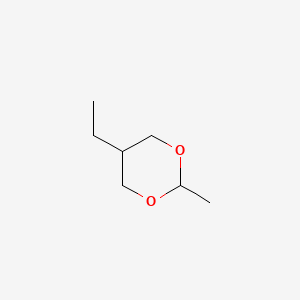
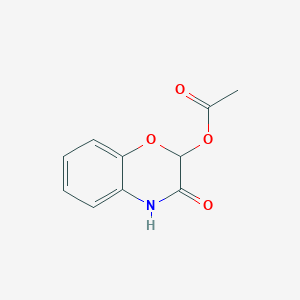
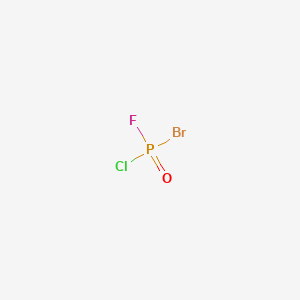
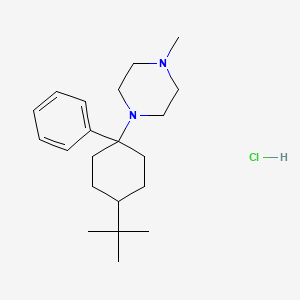
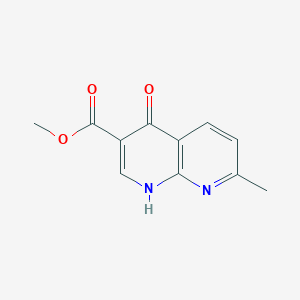

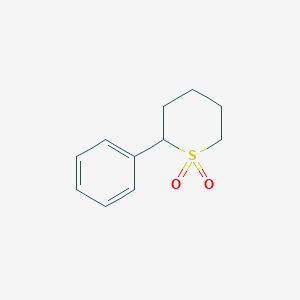
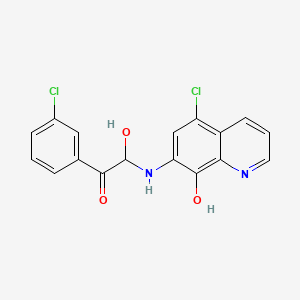
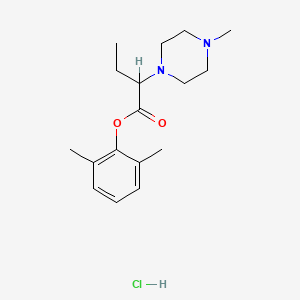
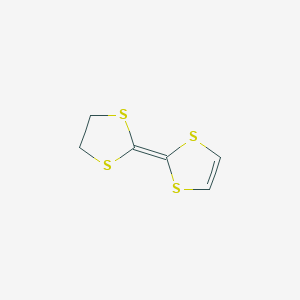
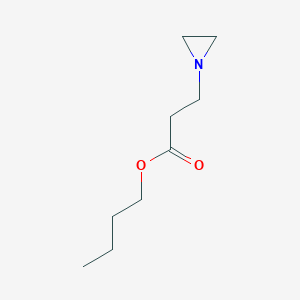
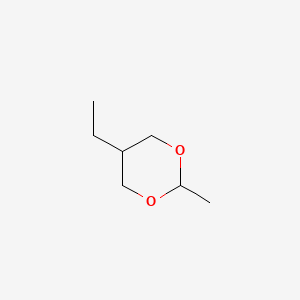
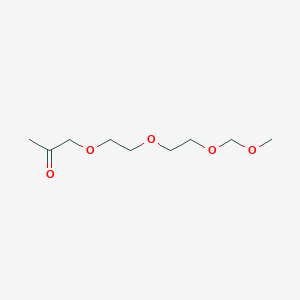
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
